N-(2-chloro-4-nitrophenyl)-2-(3-chlorophenoxy)propanamide
Description
N-(2-chloro-4-nitrophenyl)-2-(3-chlorophenoxy)propanamide is an organic compound characterized by the presence of both chloro and nitro functional groups attached to a phenyl ring, along with a propanamide moiety
Properties
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-2-(3-chlorophenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O4/c1-9(23-12-4-2-3-10(16)7-12)15(20)18-14-6-5-11(19(21)22)8-13(14)17/h2-9H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWZMPSXZLFFRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl)OC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-4-nitrophenyl)-2-(3-chlorophenoxy)propanamide typically involves the following steps:
Nitration: The starting material, 2-chlorophenylamine, undergoes nitration to introduce the nitro group at the 4-position, yielding 2-chloro-4-nitrophenylamine.
Acylation: The nitrated compound is then acylated with 2-(3-chlorophenoxy)propanoic acid or its derivatives under suitable conditions to form the desired propanamide.
Industrial Production Methods: Industrial production may involve optimized reaction conditions such as:
Catalysts: Use of acid catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to ensure high yields and purity.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amine group.
Substitution: The chloro groups can participate in nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation or use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Strong acids or bases like hydrochloric acid or sodium hydroxide.
Major Products:
Reduction: Formation of N-(2-chloro-4-aminophenyl)-2-(3-chlorophenoxy)propanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 2-(3-chlorophenoxy)propanoic acid and corresponding amines.
Scientific Research Applications
N-(2-chloro-4-nitrophenyl)-2-(3-chlorophenoxy)propanamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals.
Materials Science: Utilized in the synthesis of polymers and advanced materials.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-nitrophenyl)-2-(3-chlorophenoxy)propanamide involves interactions with specific molecular targets:
Molecular Targets: Enzymes or receptors that the compound binds to, affecting their activity.
Pathways Involved: Modulation of biochemical pathways related to inflammation, cell proliferation, or other biological processes.
Comparison with Similar Compounds
- N-(2-chloro-4-nitrophenyl)-2-(4-chlorophenoxy)propanamide
- N-(2-chloro-4-nitrophenyl)-2-(2-chlorophenoxy)propanamide
Comparison:
- Structural Differences: Variations in the position of the chloro group on the phenoxy ring.
- Unique Properties: N-(2-chloro-4-nitrophenyl)-2-(3-chlorophenoxy)propanamide may exhibit unique reactivity or biological activity due to its specific structural configuration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
